

A Guide to the Spectroscopic Characterization of 5-Methylsalicylamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-MethylSalicylamide

Cat. No.: B1589359

[Get Quote](#)

This technical guide provides an in-depth analysis of the key spectroscopic data for **5-Methylsalicylamide** (2-hydroxy-5-methylbenzamide), a valuable compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the practical application and interpretation of these techniques for unambiguous structural elucidation and quality control.

Introduction to 5-Methylsalicylamide and Spectroscopic Analysis

5-Methylsalicylamide is an aromatic amide derivative of salicylic acid. Its structure, featuring a hydroxyl group, an amide group, and a methyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the ^1H NMR, ^{13}C NMR, IR, and MS data, providing both the foundational principles and the specific interpretations relevant to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map the molecular framework and deduce the connectivity of atoms.

¹H NMR Spectroscopy of 5-Methylsalicylamide

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of **5-Methylsalicylamide** is predicted to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Assignment
-OH	~12.5	Broad Singlet	1H	The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen and its acidic nature. Its broadness is a result of chemical exchange.
-CONH ₂	~8.2 and ~7.8	Two Broad Singlets	2H	The two amide protons are diastereotopic due to restricted rotation around the C-N bond, making them chemically non-equivalent. They are deshielded by the electronegativity of the nitrogen and the anisotropy of the C=O bond.
H-6	~7.7	Doublet	1H	This proton is ortho to the electron-

				withdrawing amide group, leading to significant deshielding. It appears as a doublet due to coupling with H- 4.
H-4	~7.2	Doublet of Doublets	1H	This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
H-3	~6.8	Doublet	1H	This proton is ortho to the electron-donating hydroxyl group, causing it to be more shielded compared to the other aromatic protons. It is coupled to H-4.
-CH ₃	~2.2	Singlet	3H	The methyl protons are in a typical region for an aryl methyl group and appear as a singlet as there are no adjacent protons to couple with.

Note: Predicted chemical shifts can vary depending on the prediction software and the solvent used. These values are based on established principles and data from similar compounds.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Diagram of ^1H NMR Assignments for **5-Methylsalicylamide**

Caption: Predicted ^1H NMR assignments for **5-Methylsalicylamide**.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylsalicylamide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves the compound and allows for the observation of exchangeable protons (-OH and -NH₂).
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Apply Fourier transform to the free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm). Integrate the signals to determine the relative number of protons.

^{13}C NMR Spectroscopy of 5-Methylsalicylamide

Carbon NMR (^{13}C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C=O	~170	The carbonyl carbon of the amide is highly deshielded and appears significantly downfield.
C-2 (C-OH)	~158	This aromatic carbon is attached to the electronegative hydroxyl group, causing a strong deshielding effect.
C-5 (C-CH ₃)	~135	The carbon bearing the methyl group.
C-1 (C-CONH ₂)	~120	The carbon attached to the amide group. Its chemical shift is influenced by both the hydroxyl and amide functionalities.
C-4	~130	Aromatic CH carbon.
C-6	~128	Aromatic CH carbon.
C-3	~118	This aromatic carbon is ortho to the electron-donating hydroxyl group and is therefore more shielded.
-CH ₃	~20	The methyl carbon is the most shielded carbon and appears furthest upfield.

Note: These are predicted values and serve as a guide for spectral interpretation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

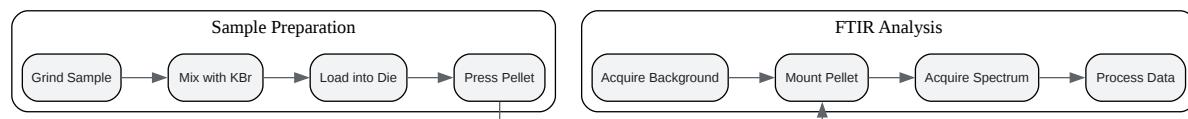
Diagram of ¹³C NMR Assignments for **5-Methylsalicylamide**

Caption: Predicted ¹³C NMR assignments for **5-Methylsalicylamide**.

Experimental Protocol for ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d_6) is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Instrument Setup:** Use a spectrometer with a broadband probe. Tune and match the probe for the ^{13}C frequency.
- **Data Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good spectrum.
- **Data Processing:** Similar to ^1H NMR, the data is processed with Fourier transform, phasing, and baseline correction. The chemical shift axis is calibrated using the DMSO-d_6 solvent peak ($\delta \approx 39.52$ ppm).

Infrared (IR) Spectroscopy


Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the functional groups present.

Characteristic IR Absorption Bands for **5-Methylsalicylamide**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3400 - 3200	O-H stretch	Broad, Strong	Phenolic -OH (hydrogen-bonded)
~3350 and ~3180	N-H stretch	Medium-Strong	Primary Amide (-CONH ₂)
3100 - 3000	C-H stretch	Medium	Aromatic C-H
2960 - 2850	C-H stretch	Medium	Methyl C-H
~1660	C=O stretch (Amide I)	Strong, Sharp	Amide Carbonyl
~1620	N-H bend (Amide II)	Medium	Primary Amide (-CONH ₂)
1600 - 1450	C=C stretch	Medium-Strong	Aromatic Ring
~1250	C-O stretch	Strong	Phenolic C-O

Interpretation: The IR spectrum is expected to be dominated by a strong, sharp carbonyl (C=O) peak of the amide group around 1660 cm⁻¹. A very broad absorption in the high-frequency region (3400-3200 cm⁻¹) is characteristic of the hydrogen-bonded phenolic -OH group. The two N-H stretching vibrations of the primary amide will appear as two distinct bands in the same region. The presence of both aromatic and aliphatic C-H stretches will also be evident.[7][8][9][10][11]

Workflow for FTIR Sample Preparation and Analysis (KBr Pellet Method)

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

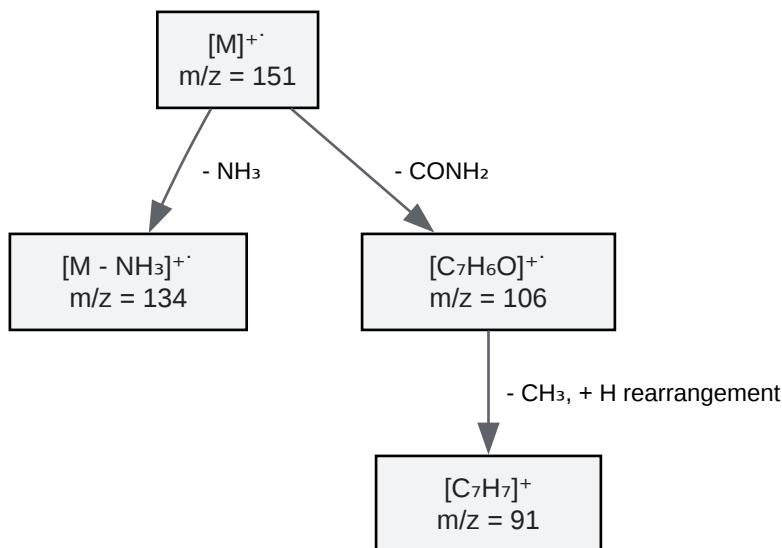
- Material Preparation: Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[12][13]
- Sample Grinding: Grind 1-2 mg of **5-Methylsalicylamide** into a very fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample powder.[14][15]
- Pellet Formation: Transfer the mixture to a pellet die and press it using a hydraulic press at about 8-10 tons of pressure for a few minutes. A transparent or translucent pellet should be formed.[16]
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrum Fragmentation for **5-Methylsalicylamide**

The molecular ion peak (M^+) for **5-Methylsalicylamide** ($C_8H_9NO_2$) is expected at $m/z = 151$. Electron ionization (EI) is a high-energy technique that will likely cause significant fragmentation.


Key Predicted Fragment Ions (EI-MS)

m/z	Proposed Fragment	Plausible Origin
151	$[\text{C}_8\text{H}_9\text{NO}_2]^+$	Molecular Ion (M^+)
134	$[\text{M} - \text{NH}_3]^+$	Loss of ammonia from the molecular ion.
133	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water, potentially involving the hydroxyl and an amide proton.
106	$[\text{M} - \text{CONH}_2 - \text{H}]^+$	Loss of the amide group followed by the loss of a hydrogen atom.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment for toluene derivatives.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from further fragmentation.

Note: The relative intensities of these peaks will depend on the stability of the fragment ions.

[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Diagram of a Plausible Fragmentation Pathway for **5-Methylsalicylamide**

[Click to download full resolution via product page](#)

Caption: A simplified, plausible fragmentation pathway for **5-Methylsalicylamide** under EI-MS conditions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[22][23]
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M^+).[24][25][26]
- **Fragmentation:** The excess energy transferred during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
- **Mass Analysis:** The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of **5-Methylsalicylamide**. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides definitive evidence for the presence of the phenolic hydroxyl, primary amide, and aromatic functionalities. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Together, these data form a robust analytical package for the unambiguous identification and characterization of **5-Methylsalicylamide** in a research or drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 2. PROSPRE [prospre.ca]
- 3. [comptes-rendus.academie-sciences.fr](#) [comptes-rendus.academie-sciences.fr]
- 4. Visualizer loader [nmrdb.org]
- 5. scribd.com [scribd.com]
- 6. CASPRE [caspre.ca]
- 7. [hrcak.srce.hr](#) [hrcak.srce.hr]
- 8. [files.core.ac.uk](#) [files.core.ac.uk]
- 9. [researchgate.net](#) [researchgate.net]
- 10. Simulation of IR Spectra of Some Organic Compounds-A Review | PDF [slideshare.net]
- 11. [apps.dtic.mil](#) [apps.dtic.mil]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 14. [shimadzu.com](#) [shimadzu.com]
- 15. [youtube.com](#) [youtube.com]
- 16. [pelletpressdiesets.com](#) [pelletpressdiesets.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. [m.youtube.com](#) [m.youtube.com]
- 19. [m.youtube.com](#) [m.youtube.com]
- 20. [youtube.com](#) [youtube.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 23. Electron ionization - Wikipedia [en.wikipedia.org]
- 24. rroij.com [rroij.com]
- 25. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 5-Methylsalicylamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589359#spectroscopic-data-of-5-methylsalicylamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com